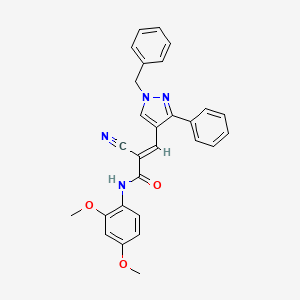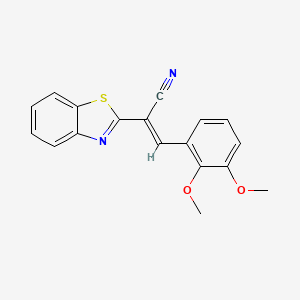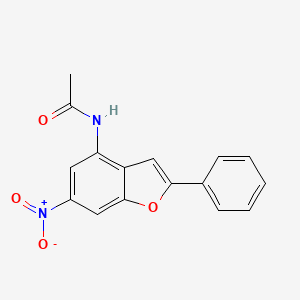![molecular formula C15H18FN3O B5329674 2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole, commonly known as EF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. EF-1 belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of EF-1 is not well understood. However, it has been suggested that EF-1 may exert its biological effects by modulating the activity of various enzymes and receptors, including the cholinesterase enzyme, the acetylcholine receptor, and the dopamine receptor.
Biochemical and Physiological Effects:
EF-1 has been shown to exhibit a wide range of biochemical and physiological effects. EF-1 has been found to be a potent inhibitor of the cholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models. EF-1 has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
EF-1 has several advantages for use in lab experiments. EF-1 is a relatively small molecule, which makes it easy to synthesize and modify. EF-1 has also been shown to exhibit potent biological activity, which makes it a useful tool for studying various biological processes. However, EF-1 also has some limitations. EF-1 has been found to be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of EF-1 is not well understood, which may make it difficult to interpret the results of experiments involving EF-1.
将来の方向性
There are several future directions for research on EF-1. One area of research could focus on the development of more potent and selective inhibitors of the cholinesterase enzyme. Another area of research could focus on the identification of the molecular targets of EF-1 and the elucidation of its mechanism of action. Additionally, future research could focus on the development of EF-1 derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.
合成法
EF-1 can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with ethyl 2-aminoacetate to form 2-(4-fluorophenyl)glycine ethyl ester. This intermediate can then be reacted with pyrrolidine and triethylamine to form the corresponding pyrrolidinylmethyl derivative. Finally, the reaction of this intermediate with cyanogen bromide and sodium azide results in the formation of EF-1.
科学的研究の応用
EF-1 has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. EF-1 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. EF-1 has also been shown to have potential applications in the field of drug discovery, as it has been found to be a potent inhibitor of various enzymes and receptors.
特性
IUPAC Name |
2-ethyl-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-2-14-17-18-15(20-14)10-19-9-3-4-13(19)11-5-7-12(16)8-6-11/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLMUCWJYAAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)
![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)

![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)

![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)


